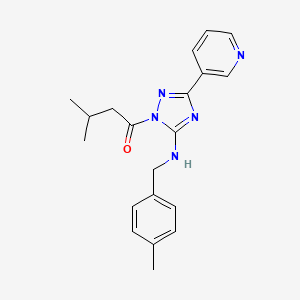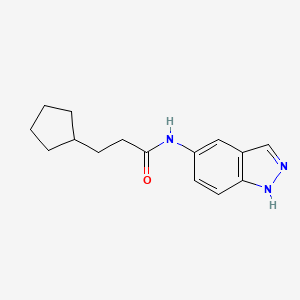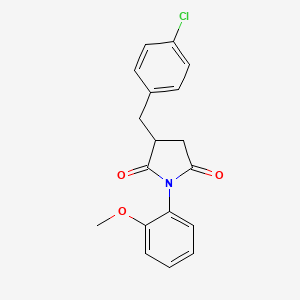
N-(4-methylbenzyl)-1-(3-methylbutanoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylbenzyl)-1-(3-methylbutanoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazoles. This compound has been extensively studied for its potential use in scientific research.
作用機序
The mechanism of action of N-(4-methylbenzyl)-1-(3-methylbutanoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is not fully understood. However, studies have suggested that this compound acts as an agonist or antagonist of various receptors and enzymes. For example, it has been shown to act as an agonist of the adenosine A1 receptor and an inhibitor of acetylcholinesterase.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-1-(3-methylbutanoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been shown to have various biochemical and physiological effects. For example, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to decrease locomotor activity in animal models of schizophrenia.
実験室実験の利点と制限
One advantage of using N-(4-methylbenzyl)-1-(3-methylbutanoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, this compound is relatively easy to synthesize and purify. One limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of N-(4-methylbenzyl)-1-(3-methylbutanoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine. One direction is to further investigate its potential use as a ligand for various receptors and enzymes. Another direction is to investigate its potential use in the treatment of other diseases such as depression and anxiety. Additionally, future studies could focus on elucidating the mechanism of action of this compound.
合成法
The synthesis of N-(4-methylbenzyl)-1-(3-methylbutanoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine involves the reaction of 4-methylbenzyl chloride, 3-methylbutanoyl chloride, and 3-amino-1H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography.
科学的研究の応用
N-(4-methylbenzyl)-1-(3-methylbutanoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been studied for its potential use as a ligand for various receptors such as the adenosine A1 receptor, the cannabinoid CB1 receptor, and the dopamine D2 receptor. It has also been studied for its potential use as an inhibitor of enzymes such as acetylcholinesterase and monoamine oxidase. Additionally, this compound has been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
3-methyl-1-[5-[(4-methylphenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-14(2)11-18(26)25-20(22-12-16-8-6-15(3)7-9-16)23-19(24-25)17-5-4-10-21-13-17/h4-10,13-14H,11-12H2,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEGMYMXXFHTDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC(=NN2C(=O)CC(C)C)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-methylbutyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5486168.png)
![4-{[1-(butylsulfonyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5486173.png)
![5-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B5486175.png)
![4-{2-[(2-chlorobenzoyl)amino]-3-[(4-nitrophenyl)amino]-3-oxo-1-propen-1-yl}phenyl acetate](/img/structure/B5486177.png)
![3-(allylthio)-6-(1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5486178.png)
![(2R,3S)-3-amino-4-[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-4-oxobutan-2-ol](/img/structure/B5486181.png)

![N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]phenylalanine](/img/structure/B5486186.png)
![3-methyl-1-{1-[(6-thiomorpholin-4-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one](/img/structure/B5486197.png)

![ethyl {2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-4-bromophenoxy}acetate](/img/structure/B5486206.png)
![4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(2-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5486213.png)
![4-[(3,5-dimethylpiperidin-1-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B5486217.png)